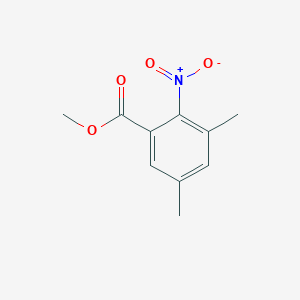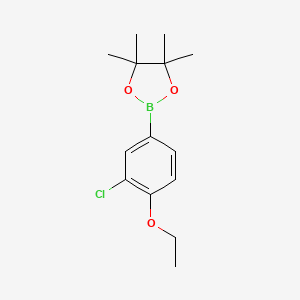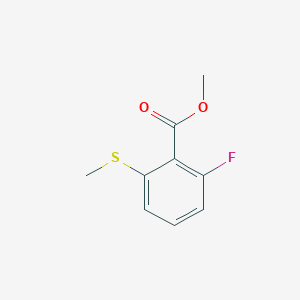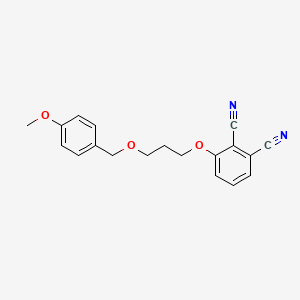
3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile is an organic compound that belongs to the class of phthalonitriles It is characterized by the presence of a phthalonitrile core substituted with a 3-(4-methoxybenzyl)oxypropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 3-(4-methoxybenzyl)oxypropan-1-ol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phthalonitriles with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxybenzyloxy)propanal
- 3-(3′-Methoxybenzyloxy)phenylboronic acid
- 3-(4-Methoxybenzyloxy)phenylboronic acid
Uniqueness
3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile is unique due to its specific substitution pattern on the phthalonitrile core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and medicinal chemistry .
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-[3-[(4-methoxyphenyl)methoxy]propoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H18N2O3/c1-22-17-8-6-15(7-9-17)14-23-10-3-11-24-19-5-2-4-16(12-20)18(19)13-21/h2,4-9H,3,10-11,14H2,1H3 |
InChI-Schlüssel |
UHMHPDYPCXLKJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COCCCOC2=CC=CC(=C2C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


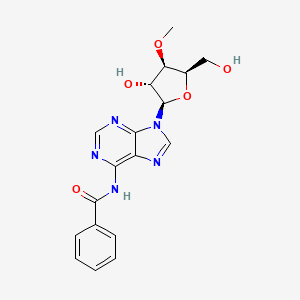

![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)
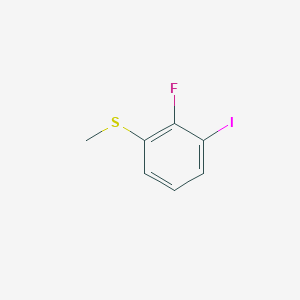

![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)

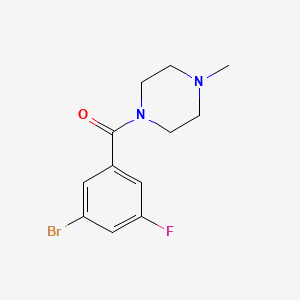
![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)


